molecular formula C16H21N3O4 B7111141 Tert-butyl 3-(oxamoylamino)-3-phenylazetidine-1-carboxylate

Tert-butyl 3-(oxamoylamino)-3-phenylazetidine-1-carboxylate

Cat. No.: B7111141
M. Wt: 319.36 g/mol
InChI Key: UBPSGGMRGFDEAP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(oxamoylamino)-3-phenylazetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an oxamoylamino group, and a phenylazetidine moiety

Properties

IUPAC Name

tert-butyl 3-(oxamoylamino)-3-phenylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-15(2,3)23-14(22)19-9-16(10-19,18-13(21)12(17)20)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPSGGMRGFDEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)NC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(oxamoylamino)-3-phenylazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of tert-butyl azetidine-1-carboxylate with oxamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(oxamoylamino)-3-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxamoylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-(oxamoylamino)-3-phenylazetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(oxamoylamino)-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)-3-phenylazetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate
  • Tert-butyl 3-(methylamino)-3-phenylazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(oxamoylamino)-3-phenylazetidine-1-carboxylate is unique due to the presence of the oxamoylamino group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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